molecular formula C13H17ClN2O3 B11026715 4-chloro-N-hexyl-3-nitrobenzamide

4-chloro-N-hexyl-3-nitrobenzamide

Cat. No.: B11026715
M. Wt: 284.74 g/mol
InChI Key: BIZIWYJNUOPLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-hexyl-3-nitrobenzamide is an organic compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . This compound is characterized by the presence of a chloro group, a hexyl chain, and a nitro group attached to a benzamide core. It is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-hexyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N-hexylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-hexyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-N-hexyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug metabolism.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexyl-3-nitrobenzamide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-hexyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chloro and a nitro group on the benzamide core allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

4-chloro-N-hexyl-3-nitrobenzamide

InChI

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,2-5,8H2,1H3,(H,15,17)

InChI Key

BIZIWYJNUOPLJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.